molecular formula C16H15ClN2 B2641285 1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole CAS No. 141211-37-2

1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole

Cat. No.: B2641285
CAS No.: 141211-37-2
M. Wt: 270.76
InChI Key: FZIGFUZSKCLLMK-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . They are important in a variety of fields including pharmaceuticals, agrochemicals, and dyes .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzimidazole core, which is a bicyclic compound made up of a benzene ring fused to an imidazole ring. The 1-position of the benzimidazole would be substituted with a 2-chlorobenzyl group, and the 5 and 6 positions would be substituted with methyl groups .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and halogenation . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties would depend on the specific structure of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Green Synthesis of Novel Azo-Linked Benzimidazoles : Benzimidazoles, including derivatives like 1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole, are crucial in drug design due to their unique and versatile scaffolds. Their synthesis often involves innovative procedures supporting structural diversity and various substitutions (Nikpassand & Pirdelzendeh, 2016).

Biomedical Applications

  • Inhibition of Influenza Virus Multiplication : Chloro derivatives of benzimidazole, a group that includes this compound, have demonstrated increased activity in inhibiting influenza virus multiplication compared to their methyl counterparts (Tamm et al., 1954).

  • Interaction with DNA and Associated Processes : Benzimidazole derivatives are known for their interaction with DNA and interference with various DNA-associated processes. This makes them relevant in medicinal chemistry, particularly in the development of antihelminthic, antacid, and antibacterial drugs (Bhattacharya & Chaudhuri, 2008).

  • Antibacterial and Antifungal Activities : Specific benzimidazole derivatives, such as 1-(4-chlorobenzyl)-5,6-dimethylbenzimidazole, have been studied for their antibacterial and antifungal properties, revealing potential in combating microbial infections (Vlaović et al., 1992).

  • Corrosion Inhibition : Benzimidazole derivatives also find application in corrosion inhibition, particularly for iron in acidic environments. Their efficiency in this regard is notable and provides insights into industrial applications (Khaled, 2003).

  • Organic Magnetic Materials : Certain benzimidazole derivatives, including 5,6-dimethyl derivatives, have been synthesized and characterized for their roles in organic magnetic materials. Their magnetic behavior and interaction patterns are of interest in material science (Ferrer et al., 2001).

Future Directions

The future directions for research on “1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole” would depend on its biological activity and potential applications. Benzimidazoles are a promising class of compounds for the development of new drugs and other products .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2/c1-11-7-15-16(8-12(11)2)19(10-18-15)9-13-5-3-4-6-14(13)17/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIGFUZSKCLLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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